

Molecular weight and formula of Magnesium tert-butoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium tert-butoxide*

Cat. No.: *B1354438*

[Get Quote](#)

An In-depth Technical Guide to **Magnesium tert-butoxide** for Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium tert-butoxide ($Mg(O^tBu)_2$) is a strong, non-nucleophilic, sterically hindered base that has found significant application in organic synthesis. Its unique combination of high basicity and steric bulk allows for selective reactions that are often not achievable with other metal alkoxides. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of **magnesium tert-butoxide**, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

Magnesium tert-butoxide is a white to light grey or yellowish powder that is highly sensitive to air and moisture.^[1] It is soluble in organic solvents such as ethers, toluene, and hexane.^[2] Key molecular and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	<chem>C8H18MgO2</chem>	[3]
Molecular Weight	170.53 g/mol	
CAS Number	32149-57-8	
Appearance	White to light grey/yellow powder	[1]
Melting Point	~90 °C	[2]
Density	~0.84 g/cm³	[2]
Solubility	Soluble in ether and other organic solvents. Reacts violently with water.	[2][3]

Synthesis of Magnesium tert-butoxide

There are several established methods for the synthesis of **magnesium tert-butoxide**, each with its own advantages regarding purity, yield, and scalability.

From Magnesium Metal and tert-Butanol

The direct reaction of magnesium metal with tert-butanol is a common laboratory-scale synthesis. However, this reaction is often slow due to the low acidity of the tertiary alcohol and the passivating oxide layer on the magnesium surface. Activation of the magnesium is typically required.

Experimental Protocol:

- **Magnesium Activation:** In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add magnesium turnings. To activate the magnesium, a small amount of iodine or a few drops of 1,2-dibromoethane can be added, and the mixture gently heated.
- **Reaction:** To the activated magnesium, add anhydrous tert-butanol, typically dissolved in an inert solvent like toluene or hexane.

- Reflux: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the consumption of magnesium.
- Isolation: Once the reaction is complete, the mixture is cooled, and any unreacted magnesium is filtered off under an inert atmosphere. The solvent is then removed under reduced pressure to yield **magnesium tert-butoxide** as a solid.

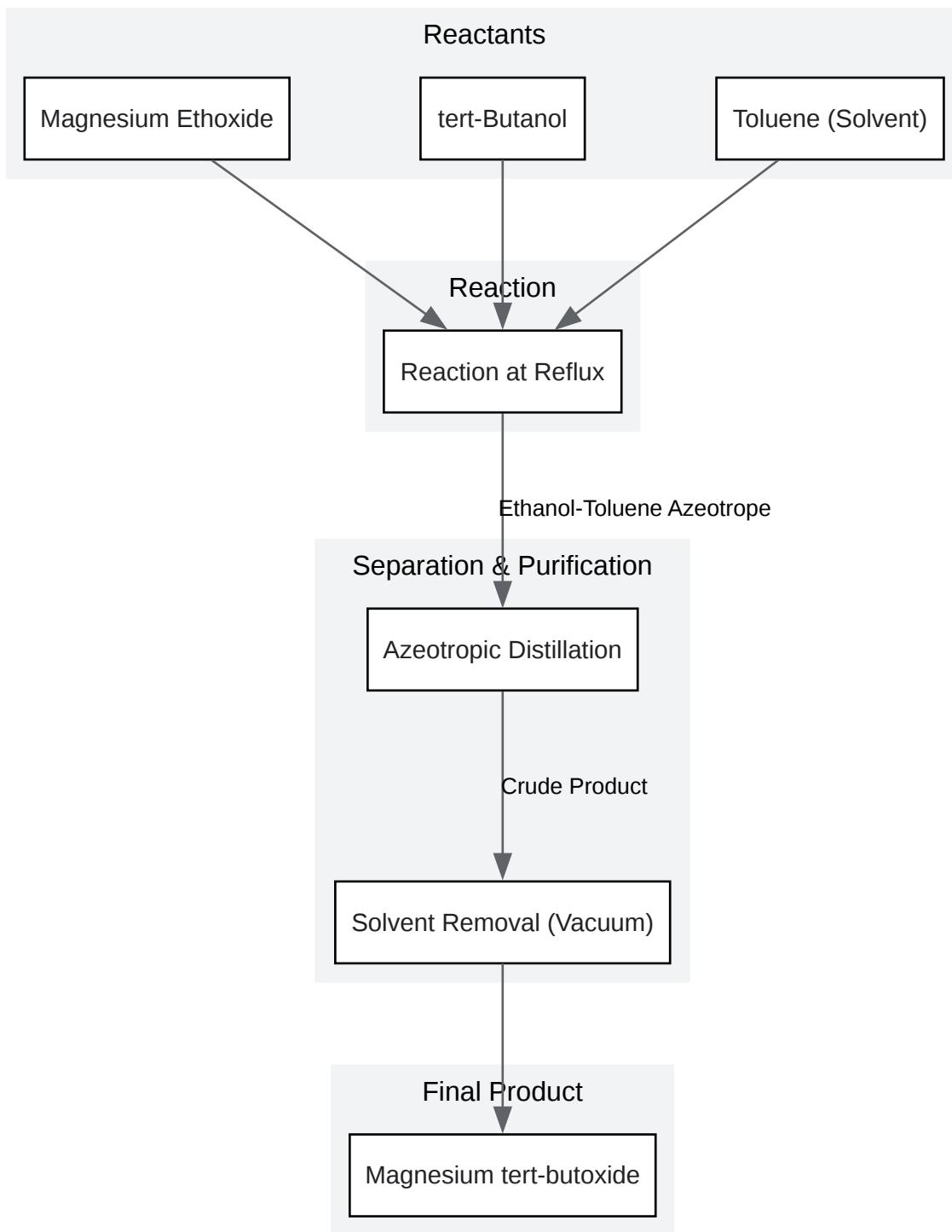
Via Alcoholytic of Magnesium Alkoxides

A widely used and efficient method involves the alcoholytic of a lower magnesium alkoxide, such as magnesium methoxide or ethoxide, with tert-butanol. This is an equilibrium-driven process where the formation of the more volatile lower alcohol (methanol or ethanol) drives the reaction to completion upon its removal.

Experimental Protocol:

- Reaction Setup: In a reaction vessel equipped with a distillation head, combine magnesium ethoxide and a stoichiometric excess of tert-butanol in a high-boiling inert solvent like toluene.
- Azeotropic Distillation: Heat the mixture to reflux. The ethanol byproduct forms an azeotrope with toluene and is removed by distillation, shifting the equilibrium towards the formation of **magnesium tert-butoxide**.
- Completion and Isolation: The reaction is considered complete when ethanol is no longer detected in the distillate. The remaining solvent is removed under reduced pressure to yield the product. This method can produce **magnesium tert-butoxide** with purities exceeding 95%.

Via Transesterification


Transesterification offers another high-purity route to **magnesium tert-butoxide**. This method involves the reaction of a lower magnesium alkoxide with a tert-butyl ester, such as tert-butyl acetate.

Experimental Protocol:

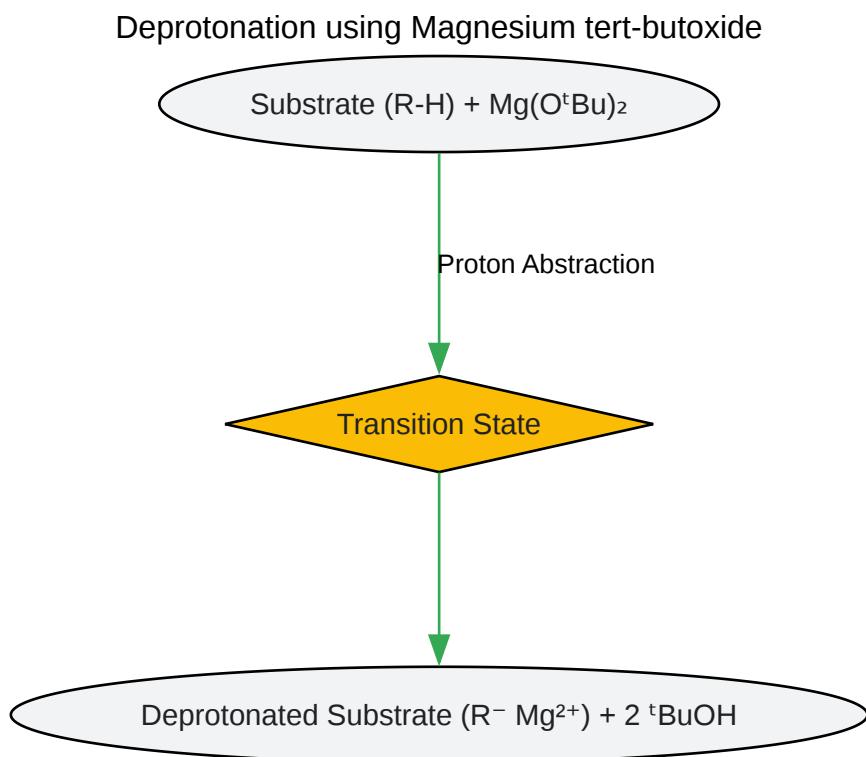
- Reactants: Charge a reactor with magnesium methoxide and tert-butyl acetate. A catalyst, such as tetrabutyl titanate, is often employed.
- Reactive Distillation: Heat the reaction mixture. The low-boiling methyl acetate byproduct is continuously removed via distillation, driving the reaction forward.
- Isolation: After the removal of the byproduct is complete, the excess tert-butyl acetate and any solvent are removed under vacuum to give high-purity **magnesium tert-butoxide**.

Below is a DOT script illustrating the general workflow for the synthesis of **magnesium tert-butoxide** via alcoholysis of magnesium ethoxide.

Synthesis of Magnesium tert-butoxide via Alcoholytic

[Click to download full resolution via product page](#)

Caption: Synthesis of **Magnesium tert-butoxide** via Alcoholytic.


Applications in Research and Drug Development

Magnesium tert-butoxide's utility stems from its character as a strong, sterically hindered base.

Organic Synthesis

- Deprotonation: It is a highly effective reagent for the deprotonation of weakly acidic protons. [\[4\]](#)
- Elimination Reactions: Due to its steric bulk, it favors the formation of the less substituted (Hofmann) alkene in elimination reactions, a valuable selectivity in complex molecule synthesis.
- Grignard Reagent Formation: It can be used in the preparation of certain Grignard reagents. [\[5\]](#)
- Catalysis: It serves as a catalyst in various organic transformations, including polymerization reactions and the formation of carbon-carbon and carbon-heteroatom bonds.[\[5\]](#)[\[6\]](#)

The following diagram illustrates the role of **magnesium tert-butoxide** in a generic deprotonation reaction.

[Click to download full resolution via product page](#)

Caption: Deprotonation with **Magnesium tert-butoxide**.

Pharmaceutical Applications

Magnesium tert-butoxide is a key reagent in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the production of antiviral drugs such as adefovir and tenofovir. In these syntheses, it often acts as a strong base to facilitate crucial bond-forming steps. Its role in improving reaction yields and selectivity makes it a valuable tool in pharmaceutical manufacturing.

Reaction Mechanisms

The reactivity of **magnesium tert-butoxide** is primarily governed by its function as a Brønsted base, where the tert-butoxide anion abstracts a proton. However, it can also act as a Lewis acid and participate in nucleophilic reactions. The steric hindrance of the bulky tert-butyl groups is a defining feature that dictates its selectivity. In some cases, it has been shown to participate in single-electron transfer (SET) processes, opening up unique reaction pathways.

Safety and Handling

Magnesium tert-butoxide is a reactive and hazardous compound.

- It is flammable and reacts violently with water, releasing flammable gases.
- It is corrosive and can cause severe skin and eye damage.
- It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).
- Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this reagent.

Conclusion

Magnesium tert-butoxide is a versatile and powerful reagent in organic and medicinal chemistry. Its properties as a strong, sterically hindered base make it indispensable for a variety of selective transformations. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research, development, and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. Magnesium in biology - Wikipedia [en.wikipedia.org]
3. usbio.net [usbio.net]
4. chemimpex.com [chemimpex.com]
5. Page loading... [guidechem.com]
6. Magnesium tert-butoxide | 32149-57-8 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [Molecular weight and formula of Magnesium tert-butoxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354438#molecular-weight-and-formula-of-magnesium-tert-butoxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com